![molecular formula C14H16N4O4 B3016024 Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate CAS No. 338761-56-1](/img/structure/B3016024.png)
Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate
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Description
Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate is a chemical compound with the molecular formula C14H16N4O4 . It has a molecular weight of 304.306 . This product is not intended for human or veterinary use and is available for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 304.301 and a density of 1.3±0.1 g/cm3 . The boiling point, melting point, and flash point are not specified . For a comprehensive analysis of the physical and chemical properties of this compound, specialized chemical literature or databases should be consulted.Scientific Research Applications
Molecular Composition and Crystal Structure Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate is characterized by its distinct molecular structures, as seen in ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its analogs. These compounds exhibit intramolecular hydrogen bonds, contributing to their almost planar ring structures. Specifically, these hydrogen bonds are crucial for stabilizing the molecular conformation and possibly influence the compound's reactivity and interaction with biological targets (Wu et al., 2005).
Synthetic Transformations This compound also serves as a precursor in various synthetic transformations. For example, it has been involved in the synthesis of complex structures like (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its versatility and potential utility in creating diverse chemical entities. These synthetic pathways are critical for developing new molecules with potential applications in different scientific fields, such as materials science and pharmacology (Žugelj et al., 2009).
Bioactive Properties Furthermore, the compound and its derivatives exhibit bioactive properties. Preliminary bioassays indicate activities like fungicidal effects and plant growth regulation, hinting at its potential in agricultural applications. The ability to influence plant growth and protect against fungal pathogens is crucial for crop protection and yield enhancement (Minga, 2005).
properties
IUPAC Name |
ethyl 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-5-21-13(20)11-10(9(4)22-18-11)12(19)17-14-15-7(2)6-8(3)16-14/h6H,5H2,1-4H3,(H,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUPQRLQZQKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=NC(=CC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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